Superior 52-Week Treatment Retention and Opiate Abstinence vs. Methadone
In a 52-week randomized trial, LAAM demonstrated significantly better treatment retention and sustained abstinence than methadone maintenance (MM). LAAM participants were more likely to complete the 52 weeks (57.4%) compared to MM participants (46.2%) and had fewer opiate-positive urine samples during treatment (M = 48.8 vs. M = 62.3). Furthermore, 24.4% on LAAM achieved at least 12 weeks of continuous abstinence in the last 24 weeks of treatment, compared to only 11.8% on MM [1].
| Evidence Dimension | Treatment Retention and Opiate Use Reduction |
|---|---|
| Target Compound Data | 57.4% completed 52 weeks; 48.8 opiate-positive samples; 24.4% achieved ≥12 weeks abstinence |
| Comparator Or Baseline | Methadone: 46.2% completed 52 weeks; 62.3 opiate-positive samples; 11.8% achieved ≥12 weeks abstinence |
| Quantified Difference | 11.2 percentage point higher completion rate; 13.5 fewer positive samples; 12.6 percentage point higher abstinence rate |
| Conditions | 52-week randomized controlled trial in community clinic, Los Angeles; 315 treatment-seeking patients; LAAM or MM with ancillary services |
Why This Matters
For procurement in clinical research models of opioid dependence, LAAM provides a significantly more effective maintenance therapy, leading to better patient retention and higher rates of sustained abstinence, which may reduce study dropout and confounding variables.
- [1] Anglin MD, Conner BT, Annon JJ, Longshore D. Levo-alpha-acetylmethadol (LAAM) versus methadone maintenance: 1-year treatment retention, outcomes and status. Addiction. 2007;102(9):1432-1442. View Source
